"synthesis and characterization of 3-(2-(piperidin-1-yl)ethoxy)benzoic acid"
"synthesis and characterization of 3-(2-(piperidin-1-yl)ethoxy)benzoic acid"
An In-depth Technical Guide to the Synthesis and Characterization of 3-(2-(piperidin-1-yl)ethoxy)benzoic Acid
Introduction
3-(2-(piperidin-1-yl)ethoxy)benzoic acid is a chemical compound featuring a benzoic acid core, an ether linkage, and a piperidine moiety. This molecular architecture makes it a valuable building block in medicinal chemistry and materials science. Structures incorporating a piperidinyl-ethoxy-phenyl motif are found in various pharmacologically active agents, such as the selective estrogen receptor modulator (SERM) Raloxifene, where a similar 4-isomer serves as a key intermediate.[1][2] This guide, designed for researchers and drug development professionals, provides a comprehensive, field-proven methodology for the synthesis, purification, and rigorous characterization of the title compound, emphasizing the rationale behind key procedural choices.
Strategic Approach: Retrosynthetic Analysis
The most robust and logical approach for constructing the target molecule's ether linkage is the Williamson ether synthesis.[3][4] This classical S(_N)2 reaction involves the nucleophilic attack of an alkoxide or phenoxide on an alkyl halide.[4]
Our retrosynthetic analysis breaks down the target molecule into readily available starting materials. The ether bond is the most logical disconnection point. This leads to two potential pathways:
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Pathway A: Disconnecting between the ether oxygen and the ethoxy chain suggests a reaction between a 3-hydroxybenzoate phenoxide and an N-(2-haloethyl)piperidine.
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Pathway B: Disconnecting between the aromatic ring and the ether oxygen would involve a nucleophilic aromatic substitution by 2-(piperidin-1-yl)ethanol on a 3-halobenzoic acid, a significantly more challenging reaction.
Pathway A is vastly superior because it employs a primary alkyl halide, which is ideal for the S(_N)2 mechanism, minimizing competing elimination reactions that are common with secondary or tertiary halides.[3][5] Furthermore, the acidity of the carboxylic acid group on the 3-hydroxybenzoic acid precursor necessitates a protection strategy to prevent it from interfering with the basic conditions of the ether synthesis.[6] An ester, such as a methyl ester, serves as an effective and easily removable protecting group.
This leads to a robust three-step synthetic strategy:
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Protection: Esterification of 3-hydroxybenzoic acid.
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Coupling: Williamson ether synthesis to form the ether linkage.
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Deprotection: Hydrolysis of the ester to yield the final carboxylic acid.
Caption: Retrosynthetic analysis of the target compound.
Part I: Synthesis Workflow
The synthesis is executed in a three-step sequence as outlined by our retrosynthetic strategy. This workflow ensures high yields and purity by mitigating potential side reactions.
Caption: Overall synthetic workflow diagram.
Step 1: Protection via Fischer Esterification
Objective: To protect the carboxylic acid group of 3-hydroxybenzoic acid as a methyl ester, preventing its interference in the subsequent base-mediated ether synthesis.
Methodology:
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To a round-bottom flask, add 3-hydroxybenzoic acid (1.0 eq.).
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Add methanol (approx. 10 mL per gram of starting material) as both the reagent and solvent.
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Carefully add concentrated sulfuric acid (H₂SO₄) as a catalyst (approx. 0.05 eq.).
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Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
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After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
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Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield methyl 3-hydroxybenzoate, which can often be used in the next step without further purification.
Step 2: Coupling via Williamson Ether Synthesis
Objective: To form the ether linkage by reacting the protected phenoxide with 1-(2-chloroethyl)piperidine.
Methodology:
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Combine methyl 3-hydroxybenzoate (1.0 eq.), 1-(2-chloroethyl)piperidine hydrochloride (1.1 eq.), and anhydrous potassium carbonate (K₂CO₃, 2.5 eq.) in a round-bottom flask. The use of the hydrochloride salt of the amine is common and requires an extra equivalent of base for its neutralization.
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Add a polar aprotic solvent such as acetone or dimethylformamide (DMF) to facilitate the S(_N)2 reaction.[7]
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Heat the suspension to reflux and stir vigorously for 12-24 hours. Monitor the reaction by TLC.
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Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to remove the solvent.
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Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product, methyl 3-(2-(piperidin-1-yl)ethoxy)benzoate. This crude ester is typically purified by column chromatography on silica gel.
Step 3: Deprotection via Saponification
Objective: To hydrolyze the methyl ester and liberate the target carboxylic acid.
Methodology:
-
Dissolve the purified methyl ester from Step 2 in a mixture of methanol and water.
-
Add an excess of sodium hydroxide (NaOH, approx. 3.0 eq.) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-4 hours.
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Monitor the disappearance of the starting ester by TLC.
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Once the reaction is complete, remove the methanol under reduced pressure.
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Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~5-6 by the dropwise addition of concentrated hydrochloric acid (HCl).
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The target compound, 3-(2-(piperidin-1-yl)ethoxy)benzoic acid, will precipitate as a solid.
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Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Part II: Characterization and Data Analysis
Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉NO₃ | |
| Molecular Weight | 249.31 g/mol | [8] |
| InChIKey | NYOVKCSFMUODAF-UHFFFAOYSA-N | |
| Appearance | White to off-white solid | N/A |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Rationale: Reversed-phase HPLC is an excellent method for determining the purity of benzoic acid derivatives.[9][10]
Protocol:
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Column: C18, 4.6 x 150 mm, 5 µm
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
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Mobile Phase B: 0.1% TFA in Acetonitrile
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Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 235 nm[9]
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Expected Result: A single major peak with a purity of >95%.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation by mapping the chemical environment of ¹H and ¹³C nuclei.
| Data Type | Expected Chemical Shifts (δ, ppm) and Multiplicities |
| ¹H NMR | ~10-12 (bs, 1H, -COOH), ~7.5-7.1 (m, 4H, Ar-H), ~4.2 (t, 2H, -O-CH₂-), ~2.8 (t, 2H, -CH₂-N-), ~2.5 (m, 4H, piperidine -CH₂-N-), ~1.6-1.4 (m, 6H, piperidine -CH₂-) |
| ¹³C NMR | ~170 (-COOH), ~158 (Ar-C-O), ~130-115 (Ar-C), ~66 (-O-CH₂-), ~57 (-CH₂-N-), ~54 (piperidine -CH₂-N-), ~25 (piperidine -CH₂-), ~24 (piperidine -CH₂-) |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the final compound.
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Technique: Electrospray Ionization (ESI), Positive Mode
-
Expected m/z: 250.14 [M+H]⁺, corresponding to the protonated molecule (C₁₄H₂₀NO₃⁺).
Conclusion
This guide details a reliable and reproducible three-step synthesis for 3-(2-(piperidin-1-yl)ethoxy)benzoic acid, grounded in the principles of the Williamson ether synthesis with an appropriate protection/deprotection strategy. The described protocols for purification and characterization, including HPLC, NMR, and MS, provide a complete framework for obtaining and validating this valuable chemical building block with high purity. The emphasis on the rationale behind procedural choices equips researchers to adapt this methodology for related targets in their own discovery programs.
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SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. 2020;13(4):2387-2394. Available from: [Link]
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